![molecular formula C26H29NO6 B11161924 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine](/img/structure/B11161924.png)
N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-leucine
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Overview
Description
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID involves multiple steps, starting with the preparation of the chromen core. One common method involves the reaction of 7-hydroxy-2H-chromen-2-one with benzyl halides in the presence of a base such as potassium carbonate (K₂CO₃) at room temperature . . The final step involves the coupling of the chromen derivative with 4-methylpentanoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the acylation and coupling steps, as well as advanced purification techniques such as chromatography and recrystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of quinone derivatives.
Reduction: Reduction of the chromen core can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas, resulting in the formation of dihydrochromen derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: Pd/C, hydrogen gas, mild temperatures.
Substitution: Alkyl or aryl halides, K₂CO₃, room temperature.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen derivatives.
Substitution: Various alkyl or aryl-substituted chromen derivatives.
Scientific Research Applications
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID has several scientific research applications:
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to downstream effects on cellular processes, such as inflammation and cell proliferation . The benzyl and acetamido groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)METHYL)BENZOIC ACID
- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- ISOPROPYL ((3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
Uniqueness
2-{2-[(3-BENZYL-4,8-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}-4-METHYLPENTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetamido group enhances its potential as an enzyme inhibitor, while the chromen core provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C26H29NO6 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H29NO6/c1-15(2)12-21(25(29)30)27-23(28)14-32-22-11-10-19-16(3)20(13-18-8-6-5-7-9-18)26(31)33-24(19)17(22)4/h5-11,15,21H,12-14H2,1-4H3,(H,27,28)(H,29,30)/t21-/m0/s1 |
InChI Key |
IQVVGRBSBOLZLC-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N[C@@H](CC(C)C)C(=O)O)CC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NC(CC(C)C)C(=O)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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